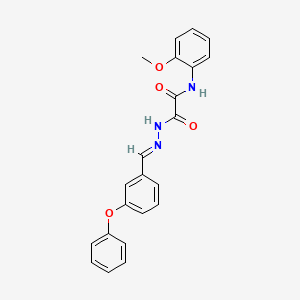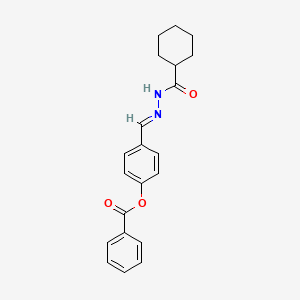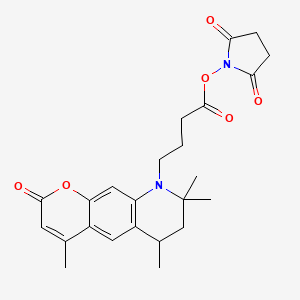
Atto 390 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atto 390 NHS ester is a fluorescent dye based on the rhodamine structure. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. These properties make it suitable for single-molecule detection and high-resolution microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atto 390 NHS ester is synthesized through a series of chemical reactions involving rhodamine derivatives. The process typically involves the following steps:
Formation of Rhodamine Core: The synthesis begins with the formation of the rhodamine core structure through condensation reactions involving phthalic anhydride and m-aminophenol.
Introduction of Functional Groups: Various functional groups are introduced to the rhodamine core to enhance its fluorescence properties.
NHS Ester Formation: The final step involves the reaction of the rhodamine derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Atto 390 NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the formation of amide bonds.
Major Products: The major product of these reactions is a conjugate of Atto 390 with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .
Wissenschaftliche Forschungsanwendungen
Atto 390 NHS ester is widely used in various scientific research fields due to its excellent fluorescence properties:
Chemistry: Used as a fluorescent marker in various analytical techniques, including chromatography and spectroscopy.
Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Employed in diagnostic assays and imaging techniques to detect and quantify biomolecules in clinical samples.
Industry: Utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control
Wirkmechanismus
The mechanism of action of Atto 390 NHS ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the fluorescent dye to the target molecule. The fluorescence properties of Atto 390 allow for the detection and visualization of the labeled molecules under appropriate excitation and emission wavelengths .
Vergleich Mit ähnlichen Verbindungen
- Atto 488 NHS ester
- Alexa Fluor 488 NHS ester
- FITC (Fluorescein isothiocyanate)
Comparison:
- Fluorescence Properties: Atto 390 NHS ester has a unique excitation and emission profile compared to other dyes, making it suitable for specific applications where other dyes might overlap in their spectra.
- Stability: this compound exhibits higher thermal and photochemical stability compared to some other fluorescent dyes, which can degrade under prolonged exposure to light or heat.
- Applications: While all these dyes are used for labeling biomolecules, this compound is particularly favored for high-resolution microscopy and single-molecule detection due to its superior fluorescence quantum yield and stability .
This compound stands out as a versatile and reliable fluorescent dye, making significant contributions to various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C24H28N2O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoate |
InChI |
InChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3 |
InChI-Schlüssel |
ABNZEGUYPHJPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
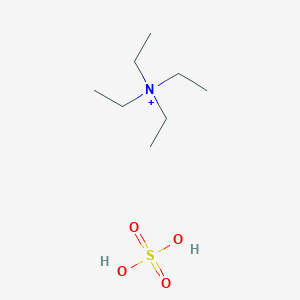

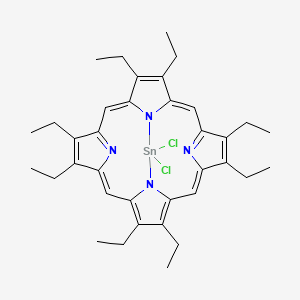
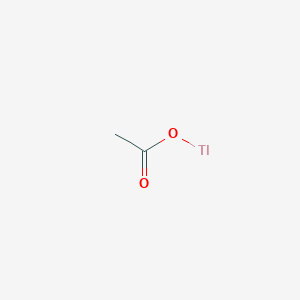
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

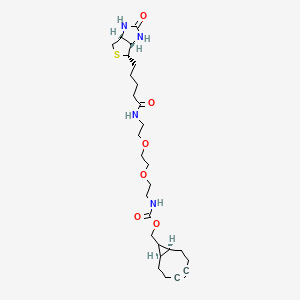
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

